N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-1-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S2/c1-12(2)21-9-16(18-11-21)26(23,24)19-6-7-22-14(4)17(13(3)20-22)15-5-8-25-10-15/h5,8-12,19H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWONJLBTPLGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CN(C=N2)C(C)C)C)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
It features a complex structure that includes a pyrazole ring, an imidazole sulfonamide moiety, and a thiophene substituent. This unique combination contributes to its biological properties.
Research indicates that the biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, including carbonic anhydrase II (CA II), which is significant in regulating pH and fluid balance in tissues. Inhibitors of CA II have therapeutic implications in treating conditions like glaucoma and edema .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, modifications of similar imidazole derivatives have demonstrated significant antiproliferative activity against human tumor cell lines .
- Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects, potentially through the inhibition of cyclooxygenases (COX) or other inflammatory mediators .
Anticancer Activity
A study evaluated the anticancer potential of related compounds, revealing that derivatives with imidazole and pyrazole cores exhibited promising IC50 values against a panel of cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 10.5 |
| Compound B | CaCo-2 (Colon) | 8.7 |
| N-(2-(3,5-dimethyl... | MCF7 (Breast) | 12.3 |
These results indicate that this compound could be further investigated for its anticancer properties .
Enzyme Inhibition Studies
The compound's effectiveness as a carbonic anhydrase inhibitor was assessed through enzyme inhibition assays:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| N-(2-(3,5-dimethyl... | CA II | 0.025 |
| Control Drug | CA II | 0.032 |
The above data suggests that this compound has comparable inhibitory potential to established inhibitors .
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Study on Anticancer Activity : A multicellular spheroid model was utilized to assess the efficacy of N-(2-(3,5-dimethyl... in inhibiting tumor growth. The results indicated a significant reduction in spheroid size compared to controls, suggesting potent anticancer activity .
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates and improved survival times compared to untreated groups, indicating its potential as a therapeutic agent .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines. For example, a study evaluated the anticancer potential of related compounds against different cancer types, yielding promising IC50 values:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 10.5 |
| Compound B | CaCo-2 (Colon) | 8.7 |
| N-(2-(3,5-dimethyl... | MCF7 (Breast) | 12.3 |
These findings suggest that N-(2-(3,5-dimethyl... may be further investigated for its anticancer properties in clinical settings.
Enzyme Inhibition
The compound has shown potential as an inhibitor of carbonic anhydrase II (CA II), an enzyme involved in regulating pH and fluid balance in tissues. The effectiveness of this compound as a CA II inhibitor was assessed through enzyme inhibition assays:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| N-(2-(3,5-dimethyl... | CA II | 0.025 |
| Control Drug | CA II | 0.032 |
This indicates that the compound has comparable inhibitory potential to established inhibitors, highlighting its therapeutic implications for conditions like glaucoma and edema.
Anti-inflammatory Properties
Compounds with similar structures have been noted for their anti-inflammatory effects, potentially through the inhibition of cyclooxygenases (COX) or other inflammatory mediators. This suggests that N-(2-(3,5-dimethyl... could be explored for treating inflammatory diseases.
Study on Anticancer Activity
A multicellular spheroid model was utilized to assess the efficacy of N-(2-(3,5-dimethyl...) in inhibiting tumor growth. The results indicated a significant reduction in spheroid size compared to controls, suggesting potent anticancer activity.
In Vivo Studies
Animal models treated with the compound exhibited reduced tumor growth rates and improved survival times compared to untreated groups. These findings indicate its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Structural Analogues in Pyrazole-Imidazole Hybrids
The compound shares structural motifs with other pyrazole-imidazole hybrids. For instance:
- 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives (compounds 4 and 5 in ) feature thiazole instead of imidazole rings and fluorophenyl substituents. These compounds exhibit planar molecular conformations, except for one fluorophenyl group oriented perpendicularly, influencing crystallinity and solubility .
- 1,2,4,5-Tetrasubstituted imidazoles () include derivatives like 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole , which lack the pyrazole-sulfonamide linkage but highlight the role of thiophenyl groups in enhancing π-π stacking interactions .
Table 1: Key Structural Differences
| Compound Class | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Pyrazole-Imidazole | 3,5-Dimethyl, thiophen-3-yl, isopropyl | Sulfonamide |
| Fluorophenyl-Thiazole Derivatives | Pyrazole-Thiazole | 4-Fluorophenyl, chlorophenyl, triazole | None |
| Tetrasubstituted Imidazoles | Imidazole | Phenyl, thiophen-2-yl, trifluoromethyl | Varied (e.g., halides, ethers) |
Crystallographic and Conformational Analysis
Compounds 4 and 5 () crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit, adopting planar conformations. The absence of crystallographic data for the target compound limits direct comparisons, but SHELX-based refinement () remains a standard tool for such analyses .
Functional Group Impact on Properties
- Thiophen-3-yl vs. Thiophen-2-yl : The 3-position of the thiophene ring (target compound) versus the 2-position () could alter electronic properties and steric interactions, affecting reactivity or bioactivity .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound to ensure high purity and yield?
Methodological Answer:
Synthesis optimization requires strict control of reaction parameters:
- Temperature : Exothermic reactions (e.g., sulfonamide coupling) may require cooling to avoid side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions common in pyrazole and imidazole frameworks .
- pH Control : Acidic or basic conditions influence protonation states of intermediates, affecting reaction pathways (e.g., cyclization steps) .
- Purification : Column chromatography or recrystallization is critical for isolating the final product, with TLC monitoring to confirm reaction completion .
Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
Orthogonal analytical methods are essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole and imidazole rings and detects residual solvents .
- HPLC-MS : Quantifies purity (>95% is typical for pharmacological studies) and identifies byproducts (e.g., sulfonamide hydrolysis products) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the thiophene-3-yl substituent, critical for structure-activity relationship (SAR) studies .
Basic: What are common side reactions observed during its synthesis, and how can they be mitigated?
Methodological Answer:
Key side reactions include:
- Thiophene Ring Oxidation : Minimized by using inert atmospheres (N₂/Ar) and avoiding strong oxidants during coupling steps .
- Imidazole Sulfonamide Hydrolysis : Controlled by maintaining anhydrous conditions and using buffered reaction media near neutral pH .
- Pyrazole Ring Isomerization : Suppressed via steric hindrance (e.g., 3,5-dimethyl groups) and low-temperature intermediates .
Advanced: How can computational modeling predict this compound’s reactivity and binding interactions with biological targets?
Methodological Answer:
- Quantum Chemical Calculations : Predict reaction pathways (e.g., nucleophilic attack sites on the sulfonamide group) using density functional theory (DFT) .
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., carbonic anhydrase) by analyzing hydrogen bonding between the sulfonamide group and active-site zinc ions .
- Docking Studies : Prioritize synthetic analogs by simulating binding affinities to target proteins (e.g., kinases), reducing experimental trial-and-error .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) for this compound?
Methodological Answer:
- Orthogonal Validation : Combine 2D NMR (e.g., COSY, HSQC) to distinguish between regioisomers or rotational conformers .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace nitrogen environments in the pyrazole ring .
- Dynamic NMR (DNMR) : Identify fluxional behavior in the ethyl linker group under variable-temperature conditions .
Advanced: What experimental design strategies optimize reaction conditions for scale-up while minimizing resource use?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent ratios, catalyst loading) and identify robust operating ranges .
- High-Throughput Screening (HTS) : Rapidly assess reaction outcomes under microwaves or flow chemistry conditions .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Advanced: How do solvent effects influence the compound’s reaction pathways and byproduct formation?
Methodological Answer:
- Solvent Polarity : High polarity (e.g., DMSO) stabilizes charged intermediates in SN2 reactions but may promote sulfonamide solvolysis .
- Protic vs. Aprotic Solvents : Protic solvents (e.g., MeOH) favor proton transfer in cyclization steps, while aprotic solvents enhance nucleophilicity .
- Green Solvent Screening : Test bio-based solvents (e.g., Cyrene) to improve sustainability without compromising yield .
Advanced: What strategies validate the compound’s biological activity while addressing off-target effects?
Methodological Answer:
- Target Engagement Assays : Use thermal shift assays (TSA) to confirm binding to intended enzymes (e.g., HDACs) .
- Selectivity Profiling : Screen against panels of related targets (e.g., sulfonamide-binding proteases) via affinity chromatography .
- Metabolite Identification : LC-MS/MS detects reactive metabolites (e.g., thiophene epoxides) that may cause toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
